(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide
Overview
Description
(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide is a chemical compound with a unique structure characterized by the presence of both hydroxy and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide can be achieved through a stereoselective one-pot synthesis method. This involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the one-pot synthesis method described above could be adapted for larger-scale production. The use of readily available reagents and mild reaction conditions makes this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide has diverse applications in scientific research:
Pharmaceuticals: Potential therapeutic applications due to its unique functional groups.
Materials Science: Used in the synthesis of functional materials with specific properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of (2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
(2Z,4E)-2,4-dienamides: These compounds share the same conjugated diene structure but differ in their substituents.
Pellitorine: Contains a 2,4-dienamide moiety and exhibits antibacterial and anticancer activities.
Piperovatine: Another 2,4-dienamide with anti-inflammatory and antifungal activities.
Uniqueness
(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
(2Z,4E)-5-hydroxy-3-methyl-2-nitrohexa-2,4-dienamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-4(3-5(2)10)6(7(8)11)9(12)13/h3,10H,1-2H3,(H2,8,11)/b5-3+,6-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMGBDPASWKLMQ-UZNMPDEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=C(C(=O)N)[N+](=O)[O-])C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=C(\C(=O)N)/[N+](=O)[O-])\C)/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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